molecular formula C8H6N2O3 B1233002 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 7600-08-0

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B1233002
CAS No.: 7600-08-0
M. Wt: 178.14 g/mol
InChI Key: ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₆N₂O₃. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is also referred to as a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring.

Scientific Research Applications

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol): Known for its chemiluminescent properties, used in forensic science for blood detection.

    Phthalhydrazide: A related compound with similar structural features, used in various chemical reactions.

Uniqueness: 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418683
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7600-08-0
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxyphthalic anhydride (2.0 g, 12.2 mmol, Aldrich) was stirred with 25 mL of glacial acetic acid until nearly all dissolved. Hydrazine (8.4 mL, 268 mmol) was added dropwise to the mixture. The reaction mixture fumed and became homogeneous with development of a yellow color. After a few minutes, a white precipitate formed and the yellow color faded. The mixture was stirred for three days and then filtered. The solids were washed with 150 mL of water followed by 125 mL of acetonitrile and allowed to dry in the air and then under vacuum. Yield: 2.06 g (95%). 1H NMR (DMSO-d6): δ 12.83 (s, 1H), 12.06 (s, 1H), 11.68 (s, 1H), 7.76-7.70 (t, 1H), 7.34-7.31 (d, 1H), 7.14-7.12 (d, 1H); 13C NMR (DMSO-d6): δ 163.04, 160.68, 152.74, 136.37, 126.38, 118.34, 114.50, 113.76; MS: (m/e) 178 (M+), 148, 120, 92.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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